(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a complex organic compound characterized by the presence of a tert-butylsulfonyl group, difluorophenyl group, and fluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at specific positions.
Attachment of the Difluorophenyl Group: This step involves a coupling reaction, such as Suzuki or Heck coupling, to attach the difluorophenyl group to the pyrrolidine ring.
Incorporation of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced through a sulfonylation reaction using reagents like tert-butylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
DNA/RNA Interaction: Interacting with genetic material to influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-chloropyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-bromopyrrolidine
- (2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-methylpyrrolidine
Uniqueness
(2R,4S)-1-(tert-Butylsulfonyl)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to the presence of the fluorine atom at the 4-position of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18F3NO2S |
---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
(2R,4S)-1-tert-butylsulfonyl-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C14H18F3NO2S/c1-14(2,3)21(19,20)18-8-10(16)7-13(18)11-6-9(15)4-5-12(11)17/h4-6,10,13H,7-8H2,1-3H3/t10-,13+/m0/s1 |
InChI Key |
QWWOKXXMLCBBMT-GXFFZTMASA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)N1C[C@H](C[C@@H]1C2=C(C=CC(=C2)F)F)F |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CC(CC1C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.